molecular formula C9H11N5O4 B1268284 Uridine, 5'-azido-2',5'-dideoxy- CAS No. 35959-37-6

Uridine, 5'-azido-2',5'-dideoxy-

Cat. No.: B1268284
CAS No.: 35959-37-6
M. Wt: 253.22 g/mol
InChI Key: VAGBIQTXMSHWJX-SHYZEUOFSA-N
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Description

Uridine, 5’-azido-2’,5’-dideoxy- is a modified nucleoside that has garnered considerable attention in various scientific fields for its unique properties and potential applications. This compound is characterized by the presence of an azido group at the 5’ position of the ribose ring and the absence of the 2’ and 3’ hydroxyl groups. These structural modifications endow the compound with distinctive chemical and biological properties.

Preparation Methods

The synthesis of Uridine, 5’-azido-2’,5’-dideoxy- typically involves the conversion of uridine to its 5’-azido derivative. One efficient method is a one-pot synthesis that utilizes the Appel reaction followed by azide substitution. This method involves the use of triphenylphosphine and carbon tetrachloride to convert the 5’-hydroxyl group of uridine to a 5’-chloride, which is then substituted by sodium azide to form the 5’-azido derivative . This approach is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Uridine, 5’-azido-2’,5’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, triphenylphosphine, carbon tetrachloride, and various reducing agents. The major products formed from these reactions are typically amino derivatives and triazoles .

Scientific Research Applications

Uridine, 5’-azido-2’,5’-dideoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other modified nucleosides and nucleotides.

    Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.

    Industry: The compound can be used in the development of diagnostic tools and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of Uridine, 5’-azido-2’,5’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the nucleoside. This can lead to the inhibition of enzymes involved in nucleic acid metabolism and the disruption of nucleic acid structures.

Comparison with Similar Compounds

Uridine, 5’-azido-2’,5’-dideoxy- can be compared with other azido-modified nucleosides such as:

  • Adenosine, 5’-azido-2’,5’-dideoxy-
  • Cytidine, 5’-azido-2’,5’-dideoxy-
  • Guanosine, 5’-azido-2’,5’-dideoxy-

These compounds share similar structural modifications but differ in their nucleobase components.

Properties

IUPAC Name

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGBIQTXMSHWJX-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189508
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35959-37-6
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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